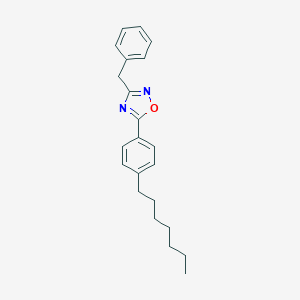![molecular formula C20H18IN3O3 B401529 1-(4-iodophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B401529.png)
1-(4-iodophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-iodophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione is a synthetic organic compound that belongs to the class of pyrazolidinediones This compound is characterized by the presence of an iodophenyl group, a morpholinyl group, and a benzylidene moiety attached to a pyrazolidinedione core
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the preparation of the key intermediates, such as 4-iodoaniline, 4-morpholinylbenzaldehyde, and 3,5-pyrazolidinedione.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in solvents such as ethanol or methanol, with the use of catalysts like acetic acid or sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
1-(4-iodophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 1-(4-iodophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling cascades.
類似化合物との比較
- 1-(4-bromophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione
- 1-(4-chlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione
- 1-(4-fluorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione
Comparison:
- Uniqueness: The presence of the iodine atom in 1-(4-iodophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione imparts unique electronic and steric properties compared to its bromine, chlorine, and fluorine analogs. This can influence its reactivity and interaction with molecular targets.
- Reactivity: The iodophenyl group is more reactive in nucleophilic substitution reactions compared to bromophenyl, chlorophenyl, and fluorophenyl groups, making it a versatile intermediate for further functionalization.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C20H18IN3O3 |
|---|---|
分子量 |
475.3g/mol |
IUPAC名 |
(4Z)-1-(4-iodophenyl)-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H18IN3O3/c21-15-3-7-17(8-4-15)24-20(26)18(19(25)22-24)13-14-1-5-16(6-2-14)23-9-11-27-12-10-23/h1-8,13H,9-12H2,(H,22,25)/b18-13- |
InChIキー |
KNNIVUKTSMMDLY-AQTBWJFISA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)I |
異性体SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)I |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B401446.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4-hexylphenyl)-1,2,4-oxadiazole](/img/structure/B401449.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4-pentylphenyl)-1,2,4-oxadiazole](/img/structure/B401452.png)
![5-Butyl-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401453.png)
![5-(4-Butylphenyl)-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401454.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B401455.png)
![5-(4-Hexylcyclohexyl)-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401458.png)
![5-[4-(Heptyloxy)phenyl]-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401459.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B401460.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4'-methoxybiphenyl-4-yl)-1,2,4-oxadiazole](/img/structure/B401461.png)


![3-Benzyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B401465.png)

